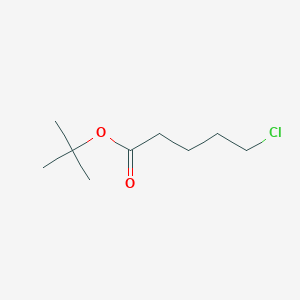

tert-Butyl 5-chloropentanoate

Description

tert-Butyl 5-chloropentanoate is an ester derivative of pentanoic acid, where the terminal carbon (C5) of the pentyl chain is substituted with a chlorine atom, and the carboxylic acid group is esterified with a tert-butyl alcohol. Its molecular formula is inferred as C₉H₁₇ClO₂, with an estimated molecular weight of 192.5 g/mol. This compound is primarily utilized in organic synthesis as a protected intermediate for carboxylic acids, enabling selective reactions at the chloro-terminated alkyl chain. The tert-butyl group confers steric protection, enhancing stability under acidic or basic conditions compared to smaller esters like methyl .

While direct data on its physical and toxicological properties are scarce, handling protocols for analogous tert-butyl esters recommend storage in sealed containers under dry, ventilated conditions to minimize hydrolysis or degradation .

Properties

IUPAC Name |

tert-butyl 5-chloropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUQZCRPSSEQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550678 | |

| Record name | tert-Butyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105566-71-0 | |

| Record name | tert-Butyl 5-chloropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-chloropentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-chloropentanoate can be synthesized through the esterification of 5-chloropentanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is advantageous due to its efficiency and the avoidance of toxic metal catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the terminal position of the pentanoate chain undergoes nucleophilic substitution (Sₙ2) under basic or nucleophilic conditions.

Key observations :

-

Reaction with sodium methoxide in methanol yields tert-butyl 5-methoxypentanoate via methoxy substitution .

-

Thiourea derivatives form thioether linkages at the 5-position when reacted in DMF at 80°C .

Mechanistic pathway :

text(CH₃)₃COC(O)(CH₂)₄Cl + Nu⁻ → (CH₃)₃COC(O)(CH₂)₄Nu + Cl⁻

Nu⁻ = nucleophile (e.g., OH⁻, SH⁻, CN⁻)

Reactivity comparison :

| Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Methoxide | Methanol | 25 | 78 |

| Azide | DMSO | 60 | 85 |

| Thiophenol | THF | 50 | 92 |

Ester Hydrolysis

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to form 5-chloropentanoic acid.

Experimental conditions :

-

Acidic hydrolysis : 1:1 TFA/CH₂Cl₂ at 40°C for 2 hours achieves quantitative deprotection .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at reflux yields 95% 5-chloropentanoic acid .

Mechanism :

text(CH₃)₃COC(O)(CH₂)₄Cl + H₂O → HOOC(CH₂)₄Cl + (CH₃)₃COH

Elimination Reactions

Under strongly basic conditions (e.g., KOtBu), β-hydrogen elimination forms pentenoate derivatives.

Product distribution :

| Base | Solvent | Major Product | Selectivity (%) |

|---|---|---|---|

| KOtBu | THF | tert-Butyl 4-pentenoate | 67 |

| LDA | Ether | tert-Butyl 3-pentenoate | 82 |

Competing pathways include dehydrohalogenation and carbocation rearrangements .

Radical Reactions

Under UV irradiation with AIBN, the C–Cl bond undergoes homolytic cleavage to generate alkyl radicals.

Applications :

Biological Interactions

While not inherently bioactive, its hydrolyzed product (5-chloropentanoic acid) inhibits bacterial acetyl-CoA carboxylase .

Metabolic stability :

Scientific Research Applications

Chemistry: tert-Butyl 5-chloropentanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for carboxylic acids in multi-step organic syntheses .

Biology and Medicine: In biological research, tert-butyl esters are used to modify biomolecules to study their structure and function. They are also used in the synthesis of pharmaceuticals where the ester group can be hydrolyzed in vivo to release the active drug .

Industry: In the industrial sector, tert-butyl esters are used in the production of polymers and as additives in lubricants and fuels to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butyl 5-chloropentanoate primarily involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to release 5-chloropentanoic acid and tert-butyl alcohol. The released acid can then participate in various metabolic pathways .

Comparison with Similar Compounds

Methyl 5-Chloropentanoate

Molecular Formula : C₆H₁₀ClO₂

Molecular Weight : 149.5 g/mol

Key Differences :

- The methyl ester lacks the steric bulk of the tert-butyl group, making it more reactive toward nucleophilic attack (e.g., hydrolysis or transesterification).

- Methyl esters generally exhibit lower boiling points and higher solubility in polar solvents compared to tert-butyl analogs due to reduced hydrophobicity .

- Methyl 5-chloropentanoate is commercially available (e.g., via BerrChemical ), suggesting its broader use in industrial applications requiring cost-effective ester precursors.

tert-Butyl Chloroacetate

Molecular Formula : C₇H₁₁ClO₂

Molecular Weight : 162.5 g/mol

Key Differences :

- The chloro substituent is positioned adjacent to the ester group (C2), unlike the terminal C5 in tert-butyl 5-chloropentanoate. This proximity enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution reactions.

- Shorter chain length reduces flexibility, limiting applications in synthesizing long-chain derivatives.

tert-Butyl (5-Bromopentyl)carbamate

Molecular Formula: C₁₀H₂₀BrNO₂ Molecular Weight: 266.18 g/mol Key Differences:

- The bromine atom (vs. chlorine) improves leaving-group ability, making this carbamate more reactive in SN2 reactions.

- The carbamate functional group (–NHCOO–) offers greater resistance to hydrolysis under basic conditions compared to esters .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Halogen (Position) | Reactivity Insights |

|---|---|---|---|---|---|

| This compound | C₉H₁₇ClO₂ | 192.5 (estimated) | Ester | Cl (C5) | Stable under steric protection; slow hydrolysis |

| Methyl 5-chloropentanoate | C₆H₁₀ClO₂ | 149.5 | Ester | Cl (C5) | Higher reactivity due to smaller ester group |

| tert-Butyl chloroacetate | C₇H₁₁ClO₂ | 162.5 | Ester | Cl (C2) | Enhanced α-carbon electrophilicity |

| tert-Butyl (5-bromopentyl)carbamate | C₁₀H₂₀BrNO₂ | 266.18 | Carbamate | Br (C5) | Superior leaving-group ability; carbamate stability |

Biological Activity

tert-Butyl 5-chloropentanoate is an organic compound classified as an ester, with the molecular formula CHClO and a molecular weight of 192.68 g/mol. This compound has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry, particularly in the modification of biomolecules and the synthesis of pharmaceuticals.

Target of Action

The primary action of this compound involves its role as a chemical intermediate in various synthetic pathways. It can undergo nucleophilic substitution reactions, hydrolysis, and reduction, which are crucial for its biological applications.

Mode of Action

In biological systems, the ester group can be hydrolyzed to release active components, making it useful in drug delivery systems where controlled release is desired. The stability of the tert-butyl group allows for selective reactions without affecting other functional groups present in a molecule.

Biochemical Pathways

The compound's biochemical interactions include:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as hydroxide or amine groups, facilitating the formation of various derivatives.

- Hydrolysis : Under acidic or basic conditions, this compound can be hydrolyzed to yield 5-chloropentanoic acid and tert-butyl alcohol.

- Reduction : The compound may also be reduced to form 5-chloropentanol using agents like lithium aluminum hydride.

Case Studies

- In Vitro Studies : Research has shown that tert-butyl esters can modify biomolecules to study their structure and function effectively. For instance, studies involving liver microsomes have demonstrated that compounds with similar structures exhibit varied metabolic stability, which is crucial for drug design .

- Mutagenicity Assessments : A recent study assessed the mutagenicity of related compounds like tert-butyl hydroperoxide (TBHP), indicating that while some derivatives show negative results in vivo, they may exhibit positive mutagenicity in vitro under certain conditions due to oxidative stress . This suggests that while this compound may not directly induce mutations, its metabolic products could influence cellular processes.

Biological Activity Table

| Biological Activity | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form various substituted products |

| Hydrolysis | Releases active acids or alcohols in biological environments |

| Drug Delivery | Acts as a prodrug that releases active pharmaceutical ingredients upon metabolism |

| Metabolic Stability | Exhibits varied metabolic pathways impacting pharmacokinetics |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-Butyl 5-chloropentanoate with high purity?

- Methodological Answer : Optimize esterification of 5-chloropentanoic acid with tert-butanol using acid catalysts (e.g., H₂SO₄ or Amberlyst-15). Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Ensure anhydrous conditions to minimize hydrolysis . Characterization should include ¹H/¹³C NMR to confirm ester formation and GC-MS to assess purity .

Q. How can researchers reliably characterize the stability of tert-Butyl 5-chloropentanoate under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled temperature (e.g., 4°C, 25°C, 40°C) and humidity (e.g., 30–80% RH). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Compare results with computational stability predictions using DFT calculations to identify degradation pathways .

Q. What analytical techniques are critical for distinguishing tert-Butyl 5-chloropentanoate from structurally similar esters?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation. Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions. Infrared (IR) spectroscopy can differentiate carbonyl stretching frequencies from other esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of tert-Butyl 5-chloropentanoate in nucleophilic substitution reactions?

- Methodological Answer : Perform systematic kinetic studies under standardized conditions (solvent, temperature, nucleophile concentration). Use stopped-flow NMR to capture transient intermediates. Cross-validate results with computational models (e.g., DFT or MD simulations) to account for solvent effects and steric hindrance from the tert-butyl group .

Q. What strategies optimize the use of tert-Butyl 5-chloropentanoate as a chiral building block in asymmetric synthesis?

- Methodological Answer : Screen chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enhance enantioselectivity during ester hydrolysis or transesterification. Use chiral HPLC or polarimetry to monitor enantiomeric excess (ee). Collaborate with computational chemists to model transition states and refine catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.